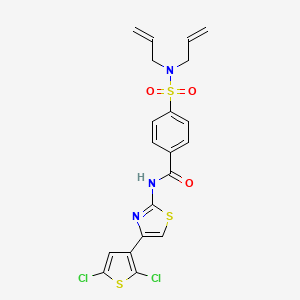![molecular formula C23H18F3N3O2 B2934850 N-[2-(1H-indol-3-yl)ethyl]-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzamide CAS No. 1009922-28-4](/img/structure/B2934850.png)
N-[2-(1H-indol-3-yl)ethyl]-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(1H-indol-3-yl)ethyl]-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzamide is a synthetic organic compound that features an indole moiety linked to a benzamide structure through an ethyl chain The compound also contains a trifluoromethyl-substituted pyridine ring, which contributes to its unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzamide typically involves the following steps:
Formation of the Indole-Ethyl Intermediate: The initial step involves the reaction of tryptamine with an appropriate acylating agent to form the indole-ethyl intermediate.
Coupling with Benzamide: The indole-ethyl intermediate is then coupled with 4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This could include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group on the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
N-[2-(1H-indol-3-yl)ethyl]-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biology: It is used in research to study the effects of indole derivatives on cellular processes.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzamide involves its interaction with specific molecular targets. The indole moiety can bind to receptors or enzymes, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound also features an indole moiety but is linked to a different benzamide structure.
N-[2-(1H-indol-3-yl)ethyl]benzamide: A simpler structure lacking the trifluoromethyl-substituted pyridine ring.
Uniqueness
N-[2-(1H-indol-3-yl)ethyl]-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzamide is unique due to the presence of the trifluoromethyl-substituted pyridine ring, which imparts distinct chemical and biological properties
Eigenschaften
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F3N3O2/c24-23(25,26)17-7-10-21(29-14-17)31-18-8-5-15(6-9-18)22(30)27-12-11-16-13-28-20-4-2-1-3-19(16)20/h1-10,13-14,28H,11-12H2,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALJDWBYGVMIAIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CC=C(C=C3)OC4=NC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl][5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-1-yl]methanone](/img/structure/B2934770.png)

![7-(furan-2-yl)-2-morpholino-5-phenethylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2934775.png)

![Methyl (E)-4-[2-(1,3-benzodioxol-5-yl)-3-oxopiperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B2934778.png)
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorobenzenesulfonyl)propanamide](/img/structure/B2934779.png)
![N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-2-PHENOXYPROPANAMIDE](/img/structure/B2934781.png)




![4-iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2934790.png)
